molecular formula C19H24N4O2 B6904188 1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]piperidine-3-carboxamide

1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]piperidine-3-carboxamide

Cat. No.: B6904188
M. Wt: 340.4 g/mol
InChI Key: QDUSOYVDHTYXIV-UHFFFAOYSA-N
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Description

1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. The structure of this compound features a pyrazole ring substituted with a 3,5-dimethylphenyl group and a piperidine ring, which is further functionalized with an acetyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]piperidine-3-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethylphenyl hydrazine reacts with an appropriate diketone under acidic or basic conditions to form the pyrazole ring.

  • Substitution on the Pyrazole Ring: : The pyrazole ring is then functionalized with a piperidine-3-carboxamide group. This can be achieved through a nucleophilic substitution reaction where the pyrazole ring reacts with a piperidine derivative.

  • Acetylation: : The final step involves the acetylation of the nitrogen atom on the piperidine ring. This is typically done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or carboxamide groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, inflammation, and possibly other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with receptors in the nervous system to exert analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]piperidine-3-carboxamide: Known for its anti-inflammatory and analgesic properties.

    1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring, potentially leading to different pharmacological properties.

    1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-4-yl]piperidine-3-carboxamide: Variation in the position of the pyrazole ring substitution, which may affect its biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Its combination of a pyrazole ring with a piperidine carboxamide group and an acetyl group makes it a versatile compound for various scientific and medical applications.

Properties

IUPAC Name

1-acetyl-N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-12-7-13(2)9-16(8-12)17-10-18(22-21-17)20-19(25)15-5-4-6-23(11-15)14(3)24/h7-10,15H,4-6,11H2,1-3H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUSOYVDHTYXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=NN2)NC(=O)C3CCCN(C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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